2-(Piperidin-4-ylmethoxy)nicotinic acid
Overview
Description
2-(Piperidin-4-ylmethoxy)nicotinic acid is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound features a piperidine ring attached to a nicotinic acid moiety via a methoxy linker. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(Piperidin-4-ylmethoxy)nicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with 4-piperidinemethanol in the presence of a base, such as potassium carbonate, to form the desired product . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(Piperidin-4-ylmethoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-4-ylmethoxy)nicotinic acid is utilized in various scientific research fields, including:
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethoxy)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and nicotinic acid moiety allow the compound to bind to these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(Piperidin-4-ylmethoxy)nicotinic acid can be compared to other similar compounds, such as:
2-(Piperidin-4-ylmethoxy)isonicotinic acid: This compound has a similar structure but differs in the position of the nitrogen atom in the pyridine ring.
Piperidine derivatives: These compounds share the piperidine ring but may have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the piperidine ring and nicotinic acid moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-12(16)10-2-1-5-14-11(10)17-8-9-3-6-13-7-4-9/h1-2,5,9,13H,3-4,6-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWXZAQONWHSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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